molecular formula C16H12N4O B3869373 2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole

2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole

Cat. No.: B3869373
M. Wt: 276.29 g/mol
InChI Key: UVDKKVIYRAVMDV-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole is a heterocyclic compound that contains both benzoxazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-methylbenzoyl chloride to form 2-(2-methylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 4H-1,2,4-triazole under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoxazole and triazole rings can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-benzoxazole: Lacks the triazole ring, making it less versatile in coordination chemistry.

    2-(2-methylphenyl)-1,3-benzoxazole: Similar structure but without the triazole ring, affecting its chemical reactivity and applications.

    6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole: Lacks the 2-methylphenyl group, which can influence its physical and chemical properties.

Uniqueness

The presence of both benzoxazole and triazole rings in 2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole makes it unique

Properties

IUPAC Name

2-(2-methylphenyl)-6-(1,2,4-triazol-4-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-11-4-2-3-5-13(11)16-19-14-7-6-12(8-15(14)21-16)20-9-17-18-10-20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDKKVIYRAVMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole
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2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole
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2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole
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2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole
Reactant of Route 5
2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole
Reactant of Route 6
2-(2-methylphenyl)-6-(4H-1,2,4-triazol-4-yl)-1,3-benzoxazole

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